Methyl 2-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride
Description
Methyl 2-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride (CAS: 2624129-19-5) is a bicyclic compound featuring a seven-membered ring system with a nitrogen atom at position 2 and a methyl ester group at position 4, stabilized as a hydrochloride salt. This structure confers rigidity and stereochemical specificity, making it valuable in medicinal chemistry as a scaffold for drug discovery. It is supplied by companies such as Shanghai Haohong Scientific Co., Ltd. and Nanjing SynTitan Pharmaceutical Co., Ltd. .
Properties
Molecular Formula |
C8H14ClNO2 |
|---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
methyl 2-azabicyclo[2.2.1]heptane-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c1-11-7(10)8-3-2-6(4-8)9-5-8;/h6,9H,2-5H2,1H3;1H |
InChI Key |
YUQDPTLUAWXCIO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CCC(C1)NC2.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclopentene Aminoacyloxylation Route (Palladium-Catalyzed)
A recent method involves palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently generates oxygenated 2-azabicyclo[2.2.1]heptane derivatives. Although this method primarily targets oxygenated analogs, it establishes a general approach for constructing the bicyclic skeleton with functionalization at the 4-position, which can be adapted to synthesize methyl 2-azabicyclo[2.2.1]heptane-4-carboxylate derivatives by subsequent esterification and salt formation steps.
| Step | Description | Key Conditions | Outcome |
|---|---|---|---|
| 1 | Palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes | Pd catalyst, amino and acyloxy sources | Formation of oxygenated 2-azabicyclo[2.2.1]heptane core |
| 2 | Functional group modification | Esterification to methyl carboxylate | Introduction of methyl ester at position 4 |
| 3 | Salt formation | Treatment with HCl | Formation of hydrochloride salt |
Multi-Step Stereoselective Synthesis from Cyclopentadiene and Ethyl Oxoacetate
A well-documented synthetic route begins with cyclopenta-1,3-diene, ethyl oxoacetate, and ammonium chloride to generate a mixture of stereoisomeric bicyclic intermediates. These intermediates undergo protection (Boc protection), chromatographic separation of exo- and endo-isomers, followed by hydrogenation, saponification, and amide-to-nitrile conversion. Final Boc-deprotection with p-toluenesulfonic acid yields bicyclic carbonitriles, which can be further functionalized to the methyl carboxylate ester and converted to the hydrochloride salt.
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| 1 | Cyclopentadiene, ethyl oxoacetate, ammonium chloride | Formation of stereoisomeric mixture | Four stereoisomers obtained |
| 2 | Boc2O (di-tert-butyl dicarbonate) | Protection and separation by chromatography | Separation of exo- and endo-isomers |
| 3 | Hydrogenation, saponification, amide to nitrile conversion | Multi-step transformations | Preparation of bicyclic carbonitrile intermediates |
| 4 | Boc-deprotection with p-toluenesulfonic acid | Acidic conditions | Final bicyclic intermediates |
| 5 | Esterification and salt formation | Methylation and HCl treatment | Formation of methyl ester hydrochloride salt |
This route is advantageous for obtaining stereochemically pure compounds and allows for further derivatization.
Scalable Industrial Route via Hydroxymethyl-3-azabicyclo[4.1.0]heptane Intermediate
A scalable synthesis reported for related 3-azabicyclo compounds, which can be adapted for 2-azabicyclo[2.2.1]heptane derivatives, involves multi-step transformations starting from dimethyl-meso-2,5-dioxohexane derivatives. The process includes biphasic extractions, basification, TMSCl-mediated precipitation of salts, reduction with lithium borohydride, and Boc protection steps. Final crystallization under controlled cooling affords high-purity bicyclic amine esters, which are converted to hydrochloride salts by treatment with aqueous HCl.
| Step | Reagents/Conditions | Purpose | Outcome |
|---|---|---|---|
| 1 | Biphasic extraction with cyclohexane, ethyl acetate | Purification | Removal of impurities |
| 2 | Basification with K2CO3 and NaOH | pH adjustment | Preparation for next step |
| 3 | TMSCl addition | Precipitation of KCl salt | Purification |
| 4 | LiBH4 reduction | Reduction of ketones to alcohols | Formation of hydroxymethyl intermediate |
| 5 | Boc protection | Protection of amine | Stability during isolation |
| 6 | Crystallization and drying | Purification | High purity product |
| 7 | Treatment with aqueous HCl | Formation of hydrochloride salt | Final product |
This method is notable for its scalability and high enantiomeric purity (>99% ee).
Classical Five-Step Synthesis from 7-Azabicyclo[2.2.1]heptane
An older but well-established synthesis involves constructing the 7-azabicyclo[2.2.1]heptane core in five steps, starting from suitable cyclohexane derivatives. This method achieves moderate overall yields (18-36%) and involves key steps such as N-acylation, chlorination, and reduction. The final methyl ester and hydrochloride salt are obtained through standard esterification and acid-base treatments.
| Step | Description | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Construction of bicyclic amine core | Cyclohexane derivatives | 18-36 overall |
| 2 | N-acylation | Acetyl chloride or equivalents | Moderate yield |
| 3 | Chlorination | Chlorinating agents | Moderate yield |
| 4 | Esterification | Methanol, acid catalyst | Standard |
| 5 | Hydrochloride salt formation | HCl treatment | Standard |
This route is useful for producing the core bicyclic amine but less efficient than modern methods.
Analytical Data and Purity Confirmation
Nuclear magnetic resonance (NMR) spectroscopy, including 1H NMR and variable temperature experiments, confirms the stereochemistry and purity of the synthesized compounds. Chemical shifts for protons on the bicyclic framework are well-documented, with characteristic signals for bridgehead and ring protons. High-performance liquid chromatography (HPLC) and chiral HPLC analyses confirm enantiomeric excess and absence of side products.
| Proton Type | Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| H3N (bridgehead) | 3.65 - 3.84 | Singlet/multiplet | Characteristic nitrogen-bound proton |
| Bridge protons (H5, H6) | 2.0 - 2.9 | Multiplet | Ring methylene protons |
| Ester methyl (CH3) | ~2.1 | Singlet | Methyl ester group |
Summary Table of Preparation Methods
| Method | Starting Materials | Key Steps | Yield/Scale | Notes |
|---|---|---|---|---|
| Palladium-catalyzed aminoacyloxylation | Cyclopentenes | Pd-catalysis, esterification, HCl salt formation | Moderate | Modern, adaptable |
| Multi-step stereoselective synthesis | Cyclopentadiene, ethyl oxoacetate, ammonium chloride | Boc protection, hydrogenation, saponification, nitrile conversion | Good stereochemical control | Stereoselective, chromatographic separation |
| Scalable industrial synthesis | Dimethyl-meso-2,5-dioxohexane derivatives | Biphasic extraction, TMSCl precipitation, LiBH4 reduction, Boc protection | High purity, scalable | Industrially viable, >99% ee |
| Classical five-step synthesis | Cyclohexane derivatives | N-acylation, chlorination, esterification | Moderate | Older method, lower yield |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (MCPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with MCPBA can yield epoxides, while reduction with LiAlH4 can yield alcohols.
Scientific Research Applications
Methyl 2-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the effects of bicyclic compounds on biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Functional Group Variations
Methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate HCl (CAS: N/A)
- Structural Difference : The methyl ester group is at position 5 instead of 3.
- Commercial Data : Priced at $295.00 for unspecified quantities, indicating comparable synthesis complexity to the 4-carboxylate derivative .
- Implications : Positional isomerism affects binding affinity in target proteins, as seen in kinase inhibitors and GPCR modulators.
(1S)-2-azabicyclo[2.2.1]heptane-4-carboxylic Acid Hydrochloride (CAS: N/A)
- Structural Difference : Replaces the methyl ester with a carboxylic acid group at position 4.
- Commercial Data: Sold by Santa Cruz Biotechnology at $3,850.00/250 mg, highlighting the cost impact of free carboxylic acids versus esters in synthetic routes .
2-Boc-2-azabicyclo[2.2.1]heptane-6-carboxylic Acid (CAS: N/A)
Fluorinated Derivatives
5-Fluoro-2-azabicyclo[2.2.1]heptane HCl (CAS: 2288709-05-5)
6-Fluoro-2-azabicyclo[2.2.1]heptane HCl (CAS: N/A)
Ring-Size Variants
(1R,4S,5S)-rel-2-Boc-2-azabicyclo[2.1.1]hexane-5-carboxylic Acid
- Structural Difference : A six-membered bicyclo[2.1.1]hexane system instead of heptane.
- Commercial Data : Priced at €265.00/100 mg, reflecting higher steric constraints and synthesis challenges .
- Implications : Smaller rings may reduce conformational flexibility, impacting target engagement.
Ethyl 2-azabicyclo[2.1.1]hexane-4-carboxylate Hydrochloride (CAS: 2375259-63-3)
Bicyclo[2.2.2]octane Derivatives
2-Azabicyclo[2.2.2]octane HCl (CAS: N/A)
- Structural Difference : An eight-membered bicyclo[2.2.2]octane system.
Comparative Data Table
Q & A
Q. What are the common synthetic routes for Methyl 2-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride?
The synthesis typically involves bicyclic lactam intermediates subjected to alcoholysis or reductive amination. For example, lactam alcoholysis with methanol under acidic conditions can yield the methyl ester, followed by hydrochlorination . Cycloaddition reactions, such as Diels-Alder approaches using functionalized dienes and nitroso compounds, are also employed to construct the bicyclic core . Post-functionalization steps, including esterification and salt formation, are critical for final product isolation.
Q. Which spectroscopic techniques are recommended for structural characterization of this compound?
Key methods include:
- NMR Spectroscopy : , , and NMR (COSY, HSQC) to confirm bicyclic scaffold geometry and substituent positions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., CHClNO) and detect isotopic patterns .
- X-ray Crystallography : To resolve stereochemical ambiguities in the bicyclic system, particularly for enantiopure forms .
Q. How should researchers assess the hydrolytic stability of the methyl ester group under physiological conditions?
Conduct pH-dependent stability studies (e.g., pH 1–7.4) at 37°C using HPLC or LC-MS to monitor ester hydrolysis. Buffered solutions with simulated gastric/intestinal fluids can mimic biological environments. Stability in DMSO or aqueous stock solutions should also be tested for in vitro assays .
Advanced Research Questions
Q. What strategies resolve enantiomeric impurities in this compound?
Enantiomer separation methods include:
- Chiral Chromatography : Use of chiral stationary phases (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases .
- Enzymatic Resolution : Lipase-catalyzed kinetic resolution of racemic intermediates, exploiting stereoselective ester hydrolysis .
- Diastereomeric Salt Formation : Pairing with chiral acids (e.g., tartaric acid) to crystallize specific enantiomers .
Q. How can reaction yields be optimized during bicyclic intermediate synthesis?
Key factors include:
- Catalyst Selection : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve cyclization efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while toluene minimizes side reactions in cycloadditions .
- Temperature Control : Low temperatures (–20°C to 0°C) stabilize reactive intermediates during lactam ring formation .
Q. What methodologies address discrepancies in reported biological activities of derivatives?
Systematic approaches involve:
- Purity Validation : Ensure >95% purity via HPLC and elemental analysis to exclude confounding impurities .
- Structural Confirmation : Use X-ray crystallography or NOE NMR to validate stereochemistry, as small structural variations significantly impact activity .
- Standardized Assays : Replicate studies under consistent conditions (e.g., cell lines, incubation times) to compare IC values for antitumor or antiviral activity .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the compound’s LogP values?
LogP discrepancies may arise from measurement techniques (shake-flask vs. computational methods like XLogP3). Validate experimentally via reversed-phase HPLC retention times calibrated against standards. Computational models should account for ionization (e.g., hydrochloride salt) and tautomeric forms .
Q. What are the implications of varying enantiomeric ratios in pharmacological studies?
Enantiomers may exhibit divergent binding affinities or off-target effects. For example, (1R,3S,4S)-enantiomers of related bicyclic compounds show enhanced antiviral potency compared to their counterparts . Researchers should report enantiomeric excess (ee) and correlate it with bioactivity data to clarify structure-activity relationships .
Methodological Notes
- Safety Protocols : Handle hydrochloride salts in fume hoods due to potential HCl release. Use inert atmospheres (N) for moisture-sensitive intermediates .
- Scale-Up Challenges : Optimize column chromatography for large-scale enantiomer separation or transition to preparative SFC (supercritical fluid chromatography) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
